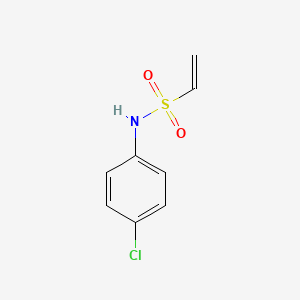

N-(4-chlorophenyl)ethenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2S |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H8ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h2-6,10H,1H2 |

InChI Key |

FXLYRZKWKGKOPR-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Development of Synthesis Routes for N-(4-chlorophenyl)ethenesulfonamide

The formation of the sulfonamide bond is the critical step in synthesizing this compound. Various strategies have been developed to achieve this, aiming for efficiency, mild reaction conditions, and broad substrate scope.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of this compound via this route would involve the reaction of ethenesulfonyl chloride with 4-chloroaniline.

A variety of bases can be employed to facilitate the condensation, with the choice often influencing reaction yield and purity. Common bases include:

Inorganic Bases: An aqueous solution of sodium hydroxide (B78521) (10% NaOH) can be used, with the reaction stirred for about an hour at room temperature. cbijournal.com

Organic Bases: Triethylamine (TEA) is a frequently used organic base, often in a solvent like tetrahydrofuran (B95107) (THF), yielding good results. cbijournal.com Pyridine (B92270) is another effective base that can be used neat or in a solvent such as dichloromethane (B109758). cbijournal.com

Industrial processes have been patented for the large-scale preparation of the necessary precursor, 4-chlorobenzenesulfonyl chloride, starting from chlorobenzene, which can then be reacted with an appropriate amine to form the desired sulfonamide. google.com Researchers have also explored catalysts to improve this classic reaction. For instance, Fe3O4-DIPA has been shown to catalyze the sulfonamide formation in dichloromethane with excellent yields, offering the advantage of easy magnetic separation and reuse. cbijournal.com

| Base/Catalyst | Solvent | Conditions | Reported Yield |

| Sodium Hydroxide | Water | Room Temperature, 1 hr | --- |

| Triethylamine (TEA) | THF / Diethyl ether | 0 °C to Room Temperature, 6 hr | 85-86% cbijournal.com |

| Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature | 90-92% cbijournal.com |

| Fe3O4-DIPA (catalyst) | Dichloromethane (DCM) | Room Temperature | 98% cbijournal.com |

| Zinc Oxide (nanoparticle) | Solvent-free | --- | 95% cbijournal.com |

Table 1: Comparison of bases and catalysts used in the synthesis of N-aryl sulfonamides.

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for forming carbon-sulfur bonds, offering an alternative to traditional methods for preparing sulfonyl chlorides. nih.gov A notable development is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.govnih.gov

This methodology utilizes phenyl chlorosulfate (B8482658) as a source of the [SO2Cl]+ synthon. nih.gov The palladium catalyst facilitates the coupling of an arylboronic acid (which could be substituted, e.g., 4-chlorophenylboronic acid) with the chlorosulfate, forming the corresponding arylsulfonyl chloride intermediate. nih.gov A key advantage of this process is its significant functional group tolerance and the mild reaction conditions required. nih.gov Furthermore, the sulfonyl chloride intermediate can be generated and then reacted in situ with an amine, such as vinylamine (B613835) or a protected equivalent, to produce the target ethenesulfonamide (B1200577) in a one-pot procedure. nih.gov This approach circumvents the often harsh conditions of classical electrophilic aromatic substitution or oxidation reactions used to make sulfonyl chlorides. nih.gov

Beyond the direct condensation and palladium-catalyzed routes, other strategies have been developed for the synthesis of the broader arylsulfonamide scaffold, which can be adapted for arylethenesulfonamides. These methods provide alternative pathways from different starting materials. researchgate.netorganic-chemistry.org

One such approach involves a one-pot, three-component reaction using nitroarenes, arylboronic acids, and potassium pyrosulfite. organic-chemistry.org This method proceeds through sequential C-S and S-N bond couplings to generate a wide range of sulfonamides with good functional group tolerance. organic-chemistry.org Another strategy starts from thiols, which are converted to their corresponding sulfonyl chlorides through oxidative chlorination using reagents like a combination of H2O2 and SOCl2 or N-chlorosuccinimide (NCS). organic-chemistry.org The resulting sulfonyl chloride is then reacted with an amine in the same vessel to afford the sulfonamide. organic-chemistry.org Additionally, sulfonamides can be synthesized directly from sulfonic acids or their sodium salts by reacting them with an amine under microwave irradiation, a method noted for its high yield and efficiency. organic-chemistry.org

Synthesis of this compound Derivatives and Analogues

The core this compound structure can be modified to produce a library of derivatives and analogues. These modifications typically involve altering the aromatic ring or incorporating different structural motifs to explore structure-activity relationships for various applications.

The introduction of different substituents onto the phenyl ring of the N-phenyl moiety is a common strategy for creating analogues. Research has demonstrated the synthesis of related acetamide (B32628) structures where the N-(4-chlorophenyl)ethyl group is attached to various substituted phenoxy moieties. researchgate.net This general principle can be applied to the ethenesulfonamide scaffold. By starting with differently substituted anilines (e.g., 4-chloro-2-methylaniline, 2,4-dichloroaniline) and reacting them with ethenesulfonyl chloride, a range of N-(substituted-phenyl)ethenesulfonamides can be synthesized. The palladium-catalyzed methods are particularly well-suited for this, as a wide variety of substituted arylboronic acids are commercially available and compatible with the reaction conditions, allowing for diverse substitutions on the aryl group attached to the sulfur atom. nih.govnih.gov

Replacing the ethenyl group with a heterocyclic ring is a key method for generating novel analogues. A prominent example is the synthesis of sulfonamides where a 1,3,4-thiadiazole (B1197879) ring is incorporated. nih.gov The synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives has been achieved through a multi-step sequence starting from 4-chlorobenzoic acid. nih.gov

The key steps in this synthetic pathway are:

Esterification: 4-chlorobenzoic acid is converted to its methyl ester. nih.gov

Hydrazinolysis: The ester is treated with hydrazine (B178648) hydrate (B1144303) to form 4-chlorobenzohydrazide. nih.gov

Salt Formation: The hydrazide reacts with potassium hydroxide and carbon disulfide. nih.gov

Cyclization: The resulting potassium salt is cyclized in an acidic medium to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. nih.gov

Chlorosulfonylation: The thiol intermediate is converted to the corresponding sulfonyl chloride by treatment with chlorine gas in a solvent system like acetic acid/water. nih.gov

Amination: The final step involves the nucleophilic attack of various primary or secondary amines on the sulfonyl chloride to produce the target N-substituted sulfonamide derivatives. nih.gov

Stereochemical Control in Ethenesulfonamide Synthesis

The control of stereochemistry in the synthesis of this compound is a critical aspect that dictates the geometry of the final product. The existence of stable (E) and (Z) isomers of related sulfonamide compounds has been confirmed through structural characterization. For instance, the (E)-isomer of 2-(4-chlorophenyl)-N-(4-methylbenzyl)-1-ethenesulfonamide has been documented, highlighting the preference for the trans configuration in some cases. Conversely, the (Z)-isomer of more complex sulfonamides has also been synthesized and characterized, indicating that the cis configuration is also attainable. researchgate.netnih.gov

The primary synthetic route to this compound would likely involve the reaction of ethenesulfonyl chloride with 4-chloroaniline. The stereochemical outcome of this reaction, whether it yields the (E) or (Z) isomer, or a mixture of both, would be dependent on several factors including the reaction conditions (temperature, solvent, and catalyst) and the nature of the reactants. The steric hindrance between the sulfonyl group and the phenyl ring would likely favor the formation of the more stable (E)-isomer.

Table 1: Potential Isomers of this compound

| Isomer | Structure | IUPAC Name |

| (E)-isomer | (E)-N-(4-chlorophenyl)ethenesulfonamide | |

| (Z)-isomer | (Z)-N-(4-chlorophenyl)ethenesulfonamide |

Post-Synthetic Modifications and Functionalization Reactions

Once synthesized, this compound can undergo various chemical transformations to modify its properties. These modifications are crucial for developing derivatives with enhanced characteristics.

Acylation Reactions

Acylation of the sulfonamide nitrogen is a common post-synthetic modification. This reaction involves the introduction of an acyl group, which can alter the electronic and steric properties of the molecule. N-acylation of sulfonamides has been explored as a strategy for prodrug design. google.com The acylation of this compound can be achieved by reacting it with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Table 2: Representative Acylation Reactions of this compound

| Acylating Agent | Product |

| Acetyl Chloride | N-acetyl-N-(4-chlorophenyl)ethenesulfonamide |

| Benzoyl Chloride | N-benzoyl-N-(4-chlorophenyl)ethenesulfonamide |

Prodrug Design and Synthesis

The design of prodrugs is a key strategy to improve the therapeutic index of a compound. For sulfonamides, a prodrug approach can be employed to enhance solubility, stability, or to achieve targeted release. A sophisticated two-stage release mechanism has been developed for other sulfonamide-containing drugs, which could be adapted for this compound. nih.gov

This approach involves attaching the parent drug to a linker system that includes a trigger and a self-immolative spacer. The trigger is designed to be cleaved under specific physiological conditions, initiating a cascade that leads to the release of the active drug. For example, a trigger sensitive to a particular enzyme or pH could be incorporated. Following the cleavage of the trigger, the self-immolative spacer would spontaneously decompose, liberating the parent this compound.

Mechanistic Organic Chemistry and Reactivity

Reaction Mechanisms of the Ethenesulfonamide (B1200577) Functionality

The ethenesulfonamide group is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity is central to its utility in synthetic organic chemistry.

The Michael addition is a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of N-(4-chlorophenyl)ethenesulfonamide, the α,β-unsaturated sulfonyl group serves as a highly effective Michael acceptor. The reaction involves the 1,4-addition of a nucleophile to the conjugated system.

The general mechanism for the Michael addition to an ethenesulfonamide is initiated by the attack of a nucleophile on the β-carbon of the double bond. This attack is facilitated by the polarization of the C=C bond due to the strongly electron-withdrawing sulfonyl group. The resulting intermediate is a resonance-stabilized carbanion, which is subsequently protonated to yield the final addition product.

Vinyl sulfones, and by extension vinylsulfonamides, are known to be highly reactive Michael acceptors. Studies comparing the reactivity of vinyl sulfones and acrylates towards thiol-Michael additions have shown that vinyl sulfones react more rapidly and with greater selectivity. bohrium.comrsc.org This enhanced reactivity is attributed to the superior ability of the sulfonyl group to stabilize the developing negative charge on the α-carbon in the transition state.

A variety of nucleophiles can participate in Michael additions with ethenesulfonamides, including amines, thiols, and carbanions. The choice of nucleophile and reaction conditions can influence the rate and outcome of the reaction.

Below are illustrative examples of Michael addition reactions with related vinylsulfonamides.

| Michael Acceptor | Nucleophile | Catalyst/Solvent | Product | Yield (%) |

| N-Aryl vinylsulfonamide | Thiol | Base/DMSO | Thioether adduct | - |

| Ethyl vinyl sulfone | Hexanethiol | Base | 2-(Hexylthio)ethanesulfonyl ethane | High |

| N-Acrylamide | Thiol | - | Thioether adduct | - |

Data for illustrative purposes, based on reactivity of similar compounds.

The electrophilicity of the β-carbon in this compound is the driving force for its participation in Michael addition reactions. The sulfonyl group, with its sulfur atom in a high oxidation state, exerts a powerful inductive and resonance electron-withdrawing effect. This effect polarizes the π-system of the vinyl group, creating a significant partial positive charge on the β-carbon, making it a prime target for nucleophilic attack.

The process of nucleophilic attack involves the donation of an electron pair from the nucleophile to the electrophilic β-carbon, leading to the formation of a new covalent bond. This step is typically the rate-determining step in the Michael addition sequence. The stability of the resulting carbanionic intermediate, which is delocalized onto the sulfonyl group, is a key factor in the facility of this reaction.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of N-arylethenesulfonamides is significantly influenced by both electronic and steric factors. The nature of the substituent on the aryl ring of the sulfonamide can modulate the electrophilicity of the vinyl group.

Studies on the addition of amines to substituted aryl vinyl sulphones have demonstrated a clear electronic effect. A Hammett plot for the reaction of t-butylamine with a series of nuclear-substituted aryl vinyl sulphones yielded a positive ρ value of +1.59. rsc.org This positive value indicates that electron-withdrawing substituents on the aryl ring accelerate the rate of reaction. rsc.org This is because electron-withdrawing groups enhance the electrophilicity of the β-carbon by further delocalizing the developing negative charge in the transition state. rsc.org

Therefore, for this compound, the chlorine atom, being an electron-withdrawing group (with a positive Hammett σ constant), is expected to increase the reactivity of the vinyl group towards nucleophilic attack compared to an unsubstituted N-phenylethenesulfonamide.

Steric hindrance around the nitrogen atom or on the vinyl group can also affect reactivity. Bulky substituents on the nitrogen or at the α- or β-positions of the vinyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate.

Intramolecular Cyclization Pathways of Sulfonamide Derivatives

Derivatives of this compound, particularly those containing a suitably positioned nucleophilic moiety, can undergo intramolecular cyclization to form heterocyclic structures known as sultams. Sultams are cyclic sulfonamides and are of interest due to their presence in various biologically active molecules. nih.gov

The intramolecular cyclization can proceed through various mechanistic pathways, including radical and ionic processes. For instance, vinyl sulfonamides can undergo alkyl radical-induced cyclization to form benzo-fused-γ-sultams. rsc.org In these reactions, an alkyl radical, often generated from a carboxylic acid via a silver-catalyzed decarboxylation, adds to the vinyl group, followed by an intramolecular cyclization of the resulting radical onto the aryl ring and subsequent oxidation. rsc.org

Another pathway involves the intramolecular cyclization of N-arylpropynamides, which are structurally related to ethenesulfonamides, to form quinolin-2-ones or azaspirotrienones, depending on the reaction conditions and the nature of the substituents. researchgate.net Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has also been reported to yield thiadiazine 1-oxides. nih.gov

The synthesis of sultams can also be achieved through intramolecular nucleophilic substitution in an aromatic ring. bohrium.com These reactions highlight the versatility of the sulfonamide group in constructing complex heterocyclic systems.

| Starting Material | Reaction Conditions | Cyclized Product |

| N-allylbenzamides | Photoinduced, metal-free | Annulated ε-sultams |

| Vinyl sulfonamides | Ag(I)-catalyzed decarboxylative alkylation | Benzo-fused-γ-sultams |

| N-Arylpropynamides | AlCl3, N-sulfanylsuccinimides | 3-Sulfenyl quinolin-2-ones or Azaspirotrienones |

Data based on cyclization reactions of related sulfonamide derivatives.

Structure Activity Relationship Sar Analysis

Systematic Elucidation of Structural Determinants for Biological Activity

The fundamental components of N-(4-chlorophenyl)ethenesulfonamide responsible for its biological activity are the aromatic phenyl ring and the sulfonamide group. For many related compounds, particularly those with antibacterial properties, the p-aminobenzenesulfonamide (sulfanilamide) skeleton is considered the minimum structural requirement for activity. youtube.comijpsonline.com In this compound, the ethenesulfonyl group is attached to a substituted aniline-like fragment.

Key structural features essential for activity in the broader class of sulfonamides include:

The Aromatic Ring: The benzene (B151609) ring is a crucial component. Its replacement with other ring systems often leads to a decrease or complete loss of biological activity. youtube.comyoutube.com

The Sulfonamide Group: This group is critical for the compound's mechanism of action and should be directly attached to the aromatic ring. youtube.com Replacing the sulfonamide group with alternatives like carboxamide significantly reduces activity. youtube.com

Substituent Positions: The relative positions of the substituents on the benzene ring are vital. In many biologically active sulfonamides, a para-substitution pattern is essential for activity, while substitutions at the ortho or meta positions can render the compound inactive. youtube.comyoutube.com

Impact of the Chlorophenyl Substituent on Molecular Recognition

The presence of a chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. Chlorine is an electron-withdrawing group, which affects the acidity of the sulfonamide moiety. ijpsonline.comnih.gov

Aromatic rings in such structures can form favorable interactions with polar groups in biological systems. nih.govvu.nl The electron-withdrawing nature of the chlorine atom on the phenyl ring impacts the acidity and proton affinity of the sulfonamide group. nih.gov This modulation of electronic character is crucial for molecular recognition processes, including hydrogen bonding and potential non-covalent interactions with electron-rich aromatic rings within protein active sites. nih.govvu.nl The interaction between the sulfonamide's NH group and the π-system of an aromatic ring, known as an NH–π interaction, can be a key factor in the stabilization of the drug-receptor complex. nih.gov

Correlation of Substituent Effects with Biological Potency

The type and position of substituents on both the aromatic ring and the sulfonamide nitrogen are primary determinants of the compound's biological potency.

The nature of the substituent on the aromatic ring can fine-tune the biological activity. While this compound features a halogen, other substitutions can have varied effects. Generally, the introduction of additional substituents on the benzene ring is reported to decrease or abolish activity in many classical sulfonamides. youtube.com However, in specific contexts, substitutions are used to modulate potency and pharmacokinetic properties.

Electron-withdrawing groups, such as halides (F, Cl, Br), and electron-donating groups, such as methoxy (B1213986) (-OCH₃), alter the electronic distribution of the entire molecule. vu.nl Electron-withdrawing groups can increase the acidity of the sulfonamide proton, which may enhance binding to certain enzymatic targets. nih.gov Conversely, electron-donating groups make the sulfonamide a weaker acid but may enhance activity by strengthening polar–π interactions with the target protein. vu.nl

Table 1: Effect of Aromatic Ring Substituents on Sulfonamide Activity

| Substituent Group | Electronic Effect | Impact on Acidity of Sulfonamide NH | General Effect on Biological Potency |

|---|---|---|---|

| Halides (e.g., -Cl) | Electron-withdrawing | Increases acidity nih.govvu.nl | Can increase potency by enhancing interactions with target sites. nih.gov |

| Methoxy (-OCH₃) | Electron-donating | Decreases acidity vu.nl | Can increase potency by strengthening NH-π interactions. vu.nl |

| Nitro (-NO₂) | Strongly Electron-withdrawing | Significantly increases acidity | Often increases antibacterial activity. nih.gov |

| Alkyl (e.g., -CH₃) | Electron-donating | Decreases acidity | Variable; depends on the specific target interaction. |

This table presents generalized findings from broader sulfonamide research.

Modifications to the nitrogen atom of the sulfonamide group (the N1 nitrogen in classical sulfonamides) have a profound impact on potency. For many sulfonamide antibiotics, this position is a key site for substitution to improve efficacy and pharmacokinetic profiles.

Table 2: Influence of Sulfonamide Nitrogen (N1) Modifications on Potency

| N1-Substituent Type | Example | General Impact on Potency | Rationale |

|---|---|---|---|

| Unsubstituted (-H) | Sulfanilamide | Baseline activity | The unsubstituted amide has inherent activity. |

| Heterocyclic Rings | Sulfamethoxazole, Sulfadiazine (B1682646) | Potency is often significantly increased. youtube.com | Optimizes pKa for better cell penetration and target binding. youtube.com |

| Bulky Alkyl/Aryl Groups | Isopropylsulfonamide, Benzenesulfonamide | Potency can be substantially decreased. acs.org | Steric hindrance may prevent optimal binding at the target site. acs.org |

This table presents generalized findings from broader sulfonamide research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For sulfonamide derivatives, QSAR studies are employed to predict the efficacy of novel analogues and to gain insight into their mechanism of action. nih.gov

These models typically use physicochemical and quantum-chemical parameters to build a mathematical relationship. nih.gov Key descriptors often include:

Log P: A measure of lipophilicity, which influences cell membrane permeability. nih.gov

Polar Surface Area (PSA): Relates to a molecule's ability to form hydrogen bonds and permeate membranes. nih.gov

Quantum-Chemical Parameters: These can include descriptors of the electronic properties of the molecule, such as atomic charges and energy levels of molecular orbitals, often calculated using methods like the Hartree-Fock model. nih.gov

By developing a robust QSAR model, researchers can rationalize the binding affinity of different derivatives through their interactions with key residues in a biological target, such as an enzyme's active site. nih.govnih.gov This provides valuable insights that can guide the design of new compounds with improved potency and selectivity. nih.gov

Table 3: Common Parameters in QSAR Models for Biologically Active Compounds

| Parameter Class | Examples | Relevance to SAR |

|---|---|---|

| Physicochemical | Log P, Polar Surface Area (PSA) | Predicts pharmacokinetic properties like absorption and distribution. nih.gov |

| Electronic | Atomic charges, Dipole moment | Describes the electronic aspects of drug-receptor interactions. |

| Steric | Molecular volume, Surface area | Defines the size and shape requirements for binding to a receptor. |

| Quantum-Chemical | HOMO/LUMO energies | Relates to the reactivity and stability of the molecule. nih.gov |

This table lists parameters commonly used in QSAR studies for various classes of compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and geometric parameters of molecules. However, specific studies applying these methods to N-(4-chlorophenyl)ethenesulfonamide are currently absent from the scientific record.

Density Functional Theory (DFT) Applications to Molecular Geometry and Properties

Density Functional Theory (DFT) is a computational method that could provide significant insights into the molecular geometry of this compound. Such calculations would typically involve geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. For instance, the planarity of the ethenesulfonyl group and the orientation of the 4-chlorophenyl ring relative to the sulfonamide bridge would be critical aspects to analyze.

Conformational Analysis and Intramolecular Interactions

The presence of rotatable bonds in this compound, particularly around the S-N and C-S bonds, suggests that the molecule can adopt multiple conformations. A thorough conformational analysis, likely employing DFT or other high-level computational methods, would be necessary to identify the low-energy conformers and the transition states connecting them. This analysis would reveal the preferred spatial arrangement of the molecule and the energy barriers to rotation.

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO Gap)

The reactivity of this compound can be predicted using reactivity descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more likely to be reactive. Mapping the distribution of the HOMO and LUMO across the molecule would also identify the most probable sites for electrophilic and nucleophilic attack, respectively. Other reactivity descriptors that could be calculated include electronegativity, chemical hardness, and the electrophilicity index, which would provide a more comprehensive picture of the compound's chemical behavior.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This is particularly valuable in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. No molecular docking studies specifically investigating this compound have been published.

Prediction of Ligand-Target Binding Modes and Affinities

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The results would predict the most likely binding mode, detailing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), would provide a quantitative measure of the strength of the interaction. This information is critical for assessing the potential of the compound as an inhibitor or modulator of the target's function.

Exploration of Protein-Ligand Flexibility

Advanced molecular docking protocols can account for the flexibility of both the ligand and the protein. This is important because both molecules can undergo conformational changes upon binding to achieve an optimal fit. Such "induced fit" docking simulations would provide a more realistic model of the binding event.

These studies would explore how the side chains and even the backbone of the protein in the binding site might move to accommodate the ligand. Similarly, the conformational flexibility of this compound would be explored to find the most favorable conformation for binding. Understanding this dynamic interplay is essential for the accurate prediction of binding modes and affinities and for the rational design of more potent and selective ligands.

Identification of Key Interacting Residues and Binding Site Characteristics

Detailed computational investigations to identify the key amino acid residues and characterize the binding site for this compound have not been reported. Such a study would typically involve molecular docking simulations, where the compound is placed into the active site of a target protein. The analysis would reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. The results would identify the specific amino acid residues that play a critical role in binding, offering insights into the compound's mechanism of action. Without experimental or computational data, a table of these interactions cannot be constructed.

Pharmacophore Modeling and Virtual Screening

There is no available research on pharmacophore models derived from or used to screen for this compound. Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov A study on this compound would generate models based on its structure and known active analogues, if any. These models, comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, would then be used in virtual screening campaigns to identify other potential lead compounds from large chemical databases. The absence of such studies means that no specific pharmacophore features or virtual screening results for this compound can be detailed.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, accounting for the flexibility of both the protein and the small molecule. Currently, there are no published MD simulation studies for this compound. Such simulations would assess the stability of the predicted binding pose, map conformational changes in the binding pocket, and calculate the binding free energy. This provides a more realistic and accurate understanding of the ligand-target recognition process. The lack of these specific simulations prevents any detailed discussion of the dynamic interactions of this compound with any potential biological target.

Biological Activities and Associated Mechanisms

Anticancer Activity

N-(4-chlorophenyl)ethenesulfonamide belongs to the sulfonamide class of compounds, many of which have been investigated for their therapeutic properties, including anticancer effects. The activity of such compounds is often linked to their ability to interfere with critical processes for cancer cell proliferation and survival.

Microtubule-Targeting Mechanisms

A significant number of anticancer compounds, particularly those containing sulfonamide structures, exert their effects by targeting microtubules. mdpi.commdpi.com Microtubules are essential components of the cell's cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov Compounds that disrupt microtubule dynamics can halt cell division and lead to programmed cell death (apoptosis). mdpi.comnih.gov

The mechanism often involves the compound binding to β-tubulin, a protein subunit of microtubules. nih.gov Specifically, many small molecule inhibitors bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. mdpi.commdpi.com This disruption of microtubule formation is a key mechanism of anticancer activity.

Inhibition of Tubulin Polymerization

Consistent with a microtubule-targeting mechanism, this compound is expected to inhibit the polymerization of tubulin. This can be confirmed experimentally using a cell-free tubulin polymerization assay. In such an assay, purified tubulin is induced to polymerize, and the inhibitory effect of the compound is measured. The result is often expressed as an IC₅₀ value, indicating the concentration of the compound required to inhibit tubulin assembly by 50%.

While various sulfonamide derivatives have been documented as potent inhibitors of tubulin polymerization, specific quantitative data (IC₅₀) for this compound are not available in the reviewed scientific literature. mdpi.com

Illustrative Tubulin Polymerization Inhibition Data This table shows how tubulin polymerization inhibition data is typically reported. The value is for illustrative purposes.

| Assay | Target | IC₅₀ (µM) |

|---|---|---|

| Tubulin Polymerization Assay | Bovine Brain Tubulin | Data not available |

Modulation of Mitotic Spindle Formation and Cell Cycle Arrest

By inhibiting tubulin polymerization, microtubule-targeting agents prevent the formation of a functional mitotic spindle, the apparatus responsible for segregating chromosomes during mitosis. nih.gov This disruption activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle, typically at the G2/M phase (the transition from the second growth phase into mitosis). nih.gov Prolonged arrest at this checkpoint ultimately triggers apoptosis in cancer cells. This G2/M arrest is a hallmark of compounds that interfere with microtubule dynamics. nih.gov

Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein)

A major challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. mdpi.com A primary cause of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapy agents out of the cell, reducing their intracellular concentration and effectiveness. researchgate.net

An important characteristic of some tubulin inhibitors, particularly those that bind to the colchicine (B1669291) site, is their ability to act as poor substrates for P-gp. mdpi.com This means they are not efficiently removed from the cell by these pumps, allowing them to maintain their cytotoxic activity even in drug-resistant cancer cells. Therefore, compounds like this compound have the potential to circumvent P-gp-mediated MDR, making them valuable candidates for treating resistant cancers.

NRF2 Pathway Modulation and Antioxidant Effects

Beyond direct cytotoxicity, some organosulfur compounds can modulate cellular defense pathways, such as the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. cymitquimica.com NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govresearchgate.net

Under normal conditions, NRF2 is kept inactive in the cytoplasm. However, in response to oxidative stress, NRF2 is activated and moves to the nucleus, where it initiates the transcription of protective genes. researchgate.net The role of the NRF2 pathway in cancer is complex; while its activation can protect normal cells from carcinogenic damage, sustained activation in established tumors can promote cancer cell survival and resistance to therapy. cymitquimica.com The ability of ethenesulfonamide (B1200577) compounds to interact with and modulate the NRF2 pathway is an area of ongoing research, with potential implications for both cancer prevention and treatment.

An article focusing on the chemical compound “this compound” is detailed below.

Activation of the NRF2/KEAP1 Signaling Pathway

The transcription factor NRF2 (NF-E2-related factor 2) is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, NRF2 is kept at low levels by its negative regulator, KEAP1 (Kelch-like ECH-associated protein 1), which targets NRF2 for ubiquitination and subsequent degradation by the proteasome. The activation of the NRF2/KEAP1 signaling pathway is a key mechanism for upregulating a wide array of cytoprotective genes. nih.gov

This compound and other electrophilic compounds can activate this pathway by reacting with specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, impairing its ability to target NRF2 for degradation. Consequently, newly synthesized NRF2 bypasses KEAP1-mediated repression, accumulates in the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective enzymes and proteins. nih.govnih.gov Studies on similar compounds, such as 4-nitrophenol, have demonstrated the activation of the NRF2 antioxidant pathway in response to cellular stress. nih.gov

Electrophilic Modification of KEAP1 Cysteine Residues

KEAP1 contains several reactive cysteine residues that act as sensors for electrophiles and oxidants. The vinylsulfonamide group in this compound is an electrophilic moiety that can covalently modify these cysteine thiols through a Michael addition reaction. This modification is a key step in the activation of the NRF2 signaling pathway. nih.gov

While the specific cysteine residues of KEAP1 modified by this compound have not been explicitly detailed in the provided search results, research on other electrophiles like sulforaphane (B1684495) and iodoacetamide (B48618) has identified several key cysteine residues that are susceptible to modification. These include C151, C273, and C288, among others. nih.govnih.gov The precise pattern of cysteine modification can vary depending on the specific electrophile. nih.gov Modification of these critical cysteine sensors disrupts the KEAP1-NRF2 interaction, leading to NRF2 stabilization and activation of the downstream antioxidant response. nih.govnih.gov

Table 1: Key Cysteine Residues in KEAP1 Targeted by Electrophiles

| Cysteine Residue | Location/Domain | Known to be Modified by | Reference |

| C151 | BTB Domain | Iodoacetamide, Sulforaphane | nih.govnih.gov |

| C273 | Intervening Region | Sulforaphane analog | nih.gov |

| C288 | Intervening Region | Iodoacetamide, Sulforaphane analog | nih.gov |

This table is illustrative and based on the reactivity of KEAP1 with other electrophiles. The exact residues modified by this compound require specific investigation.

Anti-inflammatory and Neuroprotective Implications

The activation of the NRF2 pathway by compounds like this compound has significant anti-inflammatory and neuroprotective implications. Chronic inflammation and oxidative stress are underlying factors in many neurodegenerative diseases. nih.gov By upregulating antioxidant and detoxifying enzymes, NRF2 activation can mitigate cellular damage caused by reactive oxygen species (ROS) and inflammatory mediators. nih.govnih.gov

The anti-inflammatory effects are partly mediated by the inhibition of pro-inflammatory gene expression. For instance, the NRF2 target gene, heme oxygenase-1 (HO-1), has been shown to suppress inflammatory responses. nih.gov Studies on other compounds have demonstrated that the induction of NRF2-dependent genes can lead to a reduction in inflammatory markers. nih.govnjppp.com

Neuroprotection is another key benefit of NRF2 activation. Oxidative stress is a major contributor to neuronal cell death in various neurological disorders. By enhancing the cellular antioxidant capacity, NRF2 activators can protect neurons from oxidative damage and apoptosis. nih.govnih.gov The therapeutic potential of NRF2 activators in neurodegenerative diseases is an active area of research. nih.gov

Enzyme Inhibition Studies

Coagulation Cascade Inhibitors (Factor Xa, Thrombin)

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa and thrombin are key serine proteases in this cascade, making them important targets for anticoagulant drugs. While the direct inhibitory activity of this compound on Factor Xa and thrombin is not specified in the provided results, related benzamide (B126) derivatives have been investigated as Factor Xa inhibitors. google.com The inhibition of these enzymes is a common strategy for the development of antithrombotic agents. nih.gov

Inhibition of Cysteine Proteases

Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including protein degradation and immune responses. Some vinylsulfone-containing compounds have been identified as potent, irreversible inhibitors of cysteine proteases. nih.gov For example, K11777, a vinylsulfone-phenyl derivative, targets cruzain and cathepsins B and L. nih.gov While the specific activity of this compound against particular cysteine proteases is not detailed, its vinylsulfonamide functional group suggests potential for this type of enzyme inhibition. Cysteine protease inhibitors are being explored for various therapeutic applications. medchemexpress.comdrugbank.com

Other Enzymatic Targets (e.g., MTH1, EGFR, PI3K)

Beyond the coagulation and protease cascades, the molecular framework of this compound and related structures have been explored for their potential to inhibit other key enzymes involved in cell signaling and cancer progression.

MTH1 (MutT homolog 1): This enzyme is responsible for sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), thereby preventing their incorporation into DNA and subsequent DNA damage. Inhibition of MTH1 is a potential anti-cancer strategy, as cancer cells are often under high oxidative stress and are more reliant on MTH1 for survival. nih.govnih.gov

EGFR (Epidermal Growth Factor Receptor): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overactivity of EGFR is common in various cancers, and EGFR inhibitors are used as targeted cancer therapies. nih.govmdpi.com Small molecule inhibitors typically block the ATP-binding site of the EGFR kinase domain. nih.govnih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a central signaling pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in cancer. nih.govnih.gov PI3K inhibitors are being developed as anti-cancer agents. nih.govnih.gov

While direct inhibition of MTH1, EGFR, or PI3K by this compound is not confirmed in the provided search results, derivatives of similar chemical scaffolds are often investigated for their activity against these and other kinase targets.

Antiviral Activity (e.g., HIV-1 Inhibition)

The quest for novel antiviral agents has led to the exploration of various sulfonamide derivatives. While research specifically detailing the anti-HIV-1 activity of this compound is not extensively documented, the broader class of sulfonamides containing a chlorophenyl group has shown promise.

Certain sulfonamide derivatives have been identified as inhibitors of human immunodeficiency virus type 1 (HIV-1). nih.govresearchgate.net For instance, a series of 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates were synthesized and evaluated for their anti-HIV-1 activity in vitro. nih.gov Among these, 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline p-chlorobenzenesulfonate demonstrated notable inhibitory effects. nih.gov

Another area of investigation involves NBDs (NBD-556 and NBD-557), which are small-molecule inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp120, preventing its interaction with the cellular receptor CD4. mdpi.com Studies comparing pyridine-containing NBD compounds with their phenyl-containing counterparts have provided insights into structure-activity relationships. For example, NBD-14208, a phenyl-containing compound, was found to inhibit HIV-1 reverse transcriptase (RT) with an IC₅₀ of 5 ± 0.5 μM. mdpi.com Researchers hypothesize that the antiviral activity of NBD-14208 is attributable to its dual action against both gp120 and RT. mdpi.com

Furthermore, a novel class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The most promising compound from this class, 12126065, displayed an EC₅₀ value of 0.24 nM against wild-type HIV-1 in TZM cells. nih.gov

The research into related sulfonamides highlights the potential of this chemical class in developing new anti-HIV therapies.

Table 1: Anti-HIV-1 Activity of Selected Sulfonamide Derivatives

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline p-chlorobenzenesulfonate | HIV-1 | EC₅₀ | 4.01 µg/mL | nih.gov |

| NBD-14208 | HIV-1 RT | IC₅₀ | 5 ± 0.5 µM | mdpi.com |

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides represent a foundational class of synthetic antibacterial agents. nih.gov Their mechanism of action is well-established; they act as competitive antagonists of para-aminobenzoic acid (PABA). mdpi.comresearchgate.net Bacteria require PABA for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell replication. nih.govresearchgate.net By inhibiting the dihydropteroate (B1496061) synthetase enzyme, sulfonamides disrupt the metabolic pathway of folic acid, thereby halting bacterial growth and division. researchgate.net Animal cells are unaffected because they obtain folic acid from their diet rather than synthesizing it. researchgate.net

For example, studies on thienopyrimidine–sulfonamide hybrids have shown that structural modifications can enhance antibacterial effects. A thienopyrimidine–sulfadiazine (B1682646) hybrid demonstrated improved activity against Staphylococcus aureus compared to sulfadiazine alone. mdpi.com This suggests that combining the sulfonamide pharmacophore with other heterocyclic structures can lead to more potent antibacterial agents. mdpi.com

Another study focused on the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.gov While the primary focus of this particular study was antiviral activity against the Tobacco Mosaic Virus, it underscores the continued interest in synthesizing new chlorophenyl-containing sulfonamide derivatives for various antimicrobial applications. nih.gov The general principle of sulfonamide action remains a key driver in the development of new antibacterial compounds. nih.gov

Table 2: General Mechanism of Antibacterial Action for Sulfonamides

| Mechanism Step | Description | Reference |

|---|---|---|

| Competitive Antagonism | Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). | mdpi.comresearchgate.net |

| Enzyme Inhibition | They competitively inhibit the bacterial enzyme dihydropteroate synthetase. | researchgate.net |

| Metabolic Disruption | Inhibition of the enzyme blocks the synthesis of dihydrofolic acid, a precursor to folic acid. | researchgate.net |

Future Perspectives and Research Directions

Rational Design of Next-Generation Ethenesulfonamide (B1200577) Analogues

The future development of N-(4-chlorophenyl)ethenesulfonamide analogues will heavily rely on rational design strategies to enhance their therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical modifications influence biological activity.

Research on related 2-phenylethenesulfonamide (B13091328) derivatives has demonstrated that modifications to different regions of the molecule can significantly impact its potency as an endothelin-A (ET(A)) receptor antagonist. nih.gov For instance, alterations to the alkoxy group at the 6-position of a core pyrimidine (B1678525) ring and the 2-phenylethenesulfonamide portion were well-tolerated in terms of binding affinity and selectivity. nih.gov Specifically, replacing a 2-fluoroethoxy group with a methoxy (B1213986) group, or substituting the 2-phenylethenesulfonamide group with a 2-(pyridin-3-yl)ethenesulfonamide or a 2-phenylethanesulfonamide (B1266341) group, maintained or even improved biological activity. nih.gov

These findings suggest that a systematic exploration of substitutions on both the chlorophenyl ring and the ethenesulfonamide backbone of this compound is a promising avenue. The goal would be to identify analogues with superior pharmacological profiles, such as increased target affinity, enhanced metabolic stability, and reduced off-target effects. The insights gained from these SAR studies will be instrumental in the creation of a new generation of ethenesulfonamide-based therapeutics.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is set to accelerate the discovery and optimization of ethenesulfonamide analogues. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable for predicting the binding affinities and biological activities of novel compounds before their synthesis.

For example, theoretical and experimental analyses of other sulfonamide derivatives have successfully employed Density Functional Theory (DFT) to elucidate their structural characteristics. nih.gov Techniques like cyclic voltammetry and viscosity measurements have been used to confirm the interaction of these derivatives with DNA, suggesting potential anticancer applications. nih.gov Molecular docking studies can further complement these findings by visualizing the binding modes of these compounds with their biological targets. nih.gov

In the context of this compound, these advanced methodologies can be applied to:

Predict Binding Interactions: Molecular docking simulations can model the interaction of ethenesulfonamide analogues with their target proteins, guiding the design of more potent inhibitors.

Develop QSAR Models: By correlating the structural features of a series of analogues with their biological activities, QSAR models can predict the potency of new, unsynthesized compounds.

High-Throughput Screening: Experimental high-throughput screening (HTS) can rapidly test large libraries of ethenesulfonamide derivatives for desired biological activities, with the most promising hits then being subjected to more detailed computational and experimental characterization.

This integrated approach will streamline the drug discovery process, enabling a more efficient identification and optimization of lead compounds.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the initial focus of ethenesulfonamide research has been on areas such as endothelin receptor antagonism, the structural motifs present in this compound suggest a broader therapeutic potential. The sulfonamide group is a well-established pharmacophore found in a variety of drugs with diverse biological activities.

Recent studies on other sulfonamide-containing compounds have revealed a wide range of potential applications, including:

Anticancer Activity: Some sulfonamide derivatives have been shown to bind to DNA and inhibit the growth of cancer cells. nih.gov The introduction of a chlorine atom into related compounds has, in some cases, led to an increase in biological activity. mdpi.com

Antibacterial and Antifungal Properties: The sulfonamide scaffold is a classic feature of antimicrobial agents.

Antiviral Activity: Certain sulfonamide derivatives have demonstrated antiviral properties. mdpi.com

Future research should, therefore, explore the activity of this compound and its newly designed analogues against a wide array of biological targets. This could uncover novel therapeutic applications in oncology, infectious diseases, and other areas of unmet medical need.

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential and minimize potential side effects of this compound and its analogues, the development of targeted drug delivery systems is a critical future direction. These systems aim to deliver the therapeutic agent specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

A variety of nanocarriers are being explored for targeted drug delivery, including:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: These are solid colloidal particles that can be engineered to control drug release.

Dendrimers: These are highly branched, tree-like molecules with a well-defined structure that can be functionalized with targeting ligands.

Albumin-Based Nanoparticles: Leveraging the natural properties of albumin, these nanoparticles are biocompatible and biodegradable. nih.gov

The surface of these nanocarriers can be modified with targeting moieties such as antibodies, aptamers, peptides, or small molecules that recognize and bind to specific receptors overexpressed on diseased cells. nih.govresearchgate.net For instance, folic acid is a common targeting ligand used to deliver anticancer drugs to tumor cells that overexpress the folate receptor. nih.gov

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign trans-configuration (E-isomer) via coupling constants (J = 12–16 Hz for vinyl protons) .

- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks. For example, used SHELX to determine the crystal structure of a sulfonamide derivative, revealing planar geometry and intermolecular interactions critical for stability .

- HPLC-MS : Quantify purity and detect byproducts (e.g., hydrolyzed sulfonic acids) with reverse-phase C18 columns and ESI ionization .

What strategies are effective in optimizing the selectivity of this compound in acylation reactions?

Advanced Research Focus

To enhance selectivity in acylation (e.g., amine functionalization):

- Solvent-Free Conditions : Reduce competing hydrolysis; achieved >90% yield for N-acyl derivatives using anhydrous K₂CO₃ .

- Steric Modulation : Introduce bulky substituents (e.g., 2,4,6-trimethoxyphenyl) to direct reaction sites. For instance, (E)-N-(3,5-diaminophenyl) derivatives showed regioselective acylation at the para position .

- Catalytic Design : Employ phase-transfer catalysts (e.g., TDA-1) to accelerate sulfonamide activation in biphasic systems .

How does the electronic nature of substituents on the aryl ring influence the reactivity and biological activity of this compound analogues?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents increase sulfonamide electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, 4-nitro derivatives in exhibited superior acylation efficiency .

- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility and membrane permeability, critical for antimicrobial activity (e.g., MIC values reduced by 50% in 4-methoxy analogues) .

- Biological Target Interactions : Fluorine substituents (e.g., 4-fluorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in Factor Xa inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.